

# Application of IL-17 Pathway Inhibitors in Animal Models of Psoriasis

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the epidermis and dermis. The interleukin-17 (IL-17) signaling pathway, particularly the cytokine IL-17A, has been identified as a central driver of the pathogenesis of psoriasis.[1][2][3][4] Consequently, targeting the IL-17 pathway has become a highly effective therapeutic strategy for the treatment of moderate-to-severe psoriasis.[4][5][6] Animal models that recapitulate the key features of human psoriasis are indispensable tools for the preclinical evaluation of novel IL-17 inhibitors. The most widely used and well-characterized model is the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice.[7][8][9] This document provides detailed application notes and protocols for the use of IL-17 pathway inhibitors in this model. While specific data for a compound designated "IL-17-IN-3" is not available in the reviewed literature, the following protocols and data are based on the extensive research conducted with well-characterized IL-17A antagonists, such as neutralizing antibodies.

## The Role of IL-17 in Psoriasis

The IL-23/Th17 axis plays a dominant role in the immunopathology of psoriasis.[2][4] Dendritic cells in the skin produce IL-23, which promotes the differentiation and activation of T helper 17 (Th17) cells, as well as other IL-17-producing cells like  $\gamma\delta$  T cells.[1][5][10] These cells release IL-17A and IL-17F, which act on keratinocytes to induce the production of pro-inflammatory



cytokines, chemokines (such as CXCL1, CXCL8, and CCL20), and antimicrobial peptides.[3] [11] This leads to the recruitment of neutrophils and other immune cells, creating a positive feedback loop that sustains chronic inflammation and results in the characteristic psoriatic plaques with epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltrates.[2] [3][5]

## **Imiquimod-Induced Psoriasis Animal Model**

Topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, on mouse skin induces a robust inflammatory response that closely mimics the histopathological and immunological features of human psoriasis.[9] Key features of the IMQ-induced model include:

- Erythema, scaling, and skin thickening.
- Epidermal acanthosis and parakeratosis.
- Formation of neutrophilic microabscesses in the epidermis.
- Infiltration of T cells and dendritic cells.
- Upregulation of the IL-23/IL-17 axis.[12]

This model is highly dependent on the IL-23/IL-17 axis, as mice deficient in IL-23 or the IL-17 receptor are protected from developing the psoriasis-like phenotype.

### **Data Presentation**

Table 1: Typical Efficacy of an IL-17A Antagonist in the IMQ-Induced Psoriasis Model



Parameter	Vehicle Control	IMQ + Isotype Control	IMQ + Anti-IL-17A Antibody
Psoriasis Area and Severity Index (PASI) Score (Day 7)	0	8.5 ± 0.5	3.0 ± 0.7
Ear Thickness (mm) (Day 7)	0.20 ± 0.02	0.45 ± 0.05	0.25 ± 0.03
Spleen Weight (mg) (Day 7)	80 ± 10	200 ± 25	120 ± 15
Epidermal Thickness (μm) (Day 7)	15 ± 3	100 ± 15	30 ± 8
Skin IL-17A mRNA (relative expression) (Day 7)	1.0 ± 0.2	25.0 ± 5.0	5.0 ± 1.5
Skin IL-6 mRNA (relative expression) (Day 7)	1.0 ± 0.3	15.0 ± 3.0	4.0 ± 1.0
Skin TNF-α mRNA (relative expression) (Day 7)	1.0 ± 0.2	12.0 ± 2.5	3.0 ± 0.8

Note: The data presented in this table are representative values compiled from multiple studies and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

## **Experimental Protocols**

# Protocol 1: Induction of Psoriasis-like Skin Inflammation with Imiquimod

#### Materials:

• 8-12 week old female BALB/c or C57BL/6 mice.



- Imiquimod 5% cream (e.g., Aldara™).
- Electric shaver or depilatory cream.
- · Calipers for measuring ear thickness.

#### Procedure:

- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
- Shave the dorsal skin of the mice one day prior to the start of the experiment.
- On Day 0, and daily for 6 consecutive days, topically apply 62.5 mg of 5% imiquimod cream to the shaved dorsal skin.
- For ear measurements, apply 5 mg of imiquimod cream to one ear daily.
- Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness.
- Score the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) as described in Table 2.
- Measure ear thickness daily using calipers.
- On Day 7, euthanize the mice and collect skin and spleen samples for further analysis.

Table 2: Modified PASI Scoring System for Mice

Score	Erythema	Scaling	Thickness
0	None	None	None
1	Slight	Slight	Slight
2	Moderate	Moderate	Moderate
3	Marked	Marked	Marked
4	Severe	Severe	Severe



The total PASI score is the sum of the individual scores for erythema, scaling, and thickness.

## **Protocol 2: Administration of an IL-17A Antagonist**

#### Materials:

- Anti-mouse IL-17A neutralizing antibody.
- Isotype control antibody.
- Phosphate-buffered saline (PBS) or other suitable vehicle.

#### Procedure:

- Reconstitute the anti-IL-17A antibody and isotype control to the desired concentration in PBS.
- Starting on Day -1 or Day 0 of the imiquimod application, administer the anti-IL-17A antibody or isotype control to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical dose for a neutralizing antibody is in the range of 100-200 μg per mouse.[13]
- Continue antibody administration every other day or as recommended by the manufacturer until the end of the experiment.
- The vehicle control group should receive an equivalent volume of PBS.
- Proceed with the daily imiquimod application and scoring as described in Protocol 1.

## **Protocol 3: Histological and Molecular Analysis**

#### Materials:

- 10% neutral buffered formalin.
- Paraffin embedding reagents.
- Hematoxylin and eosin (H&E) stain.
- RNA extraction kit.



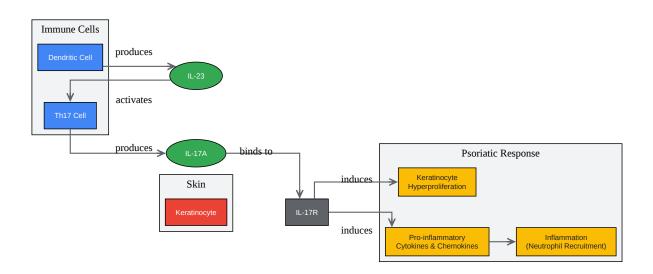
 qRT-PCR reagents and primers for target genes (e.g., IL-17A, IL-6, TNF-α, S100A8, S100A9).[14]

#### Procedure:

- Histology:
  - Fix skin samples in 10% neutral buffered formalin for 24 hours.
  - Process the samples for paraffin embedding.
  - Cut 5 μm sections and stain with H&E.
  - Examine the sections under a microscope to assess epidermal thickness, acanthosis, parakeratosis, and immune cell infiltration.
- Gene Expression Analysis:
  - Snap-freeze skin samples in liquid nitrogen and store at -80°C.
  - Extract total RNA from the skin samples using a suitable kit.
  - Synthesize cDNA from the RNA.
  - $\circ$  Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes. Normalize the expression to a housekeeping gene (e.g., GAPDH or  $\beta$ -actin).

## **Visualizations**

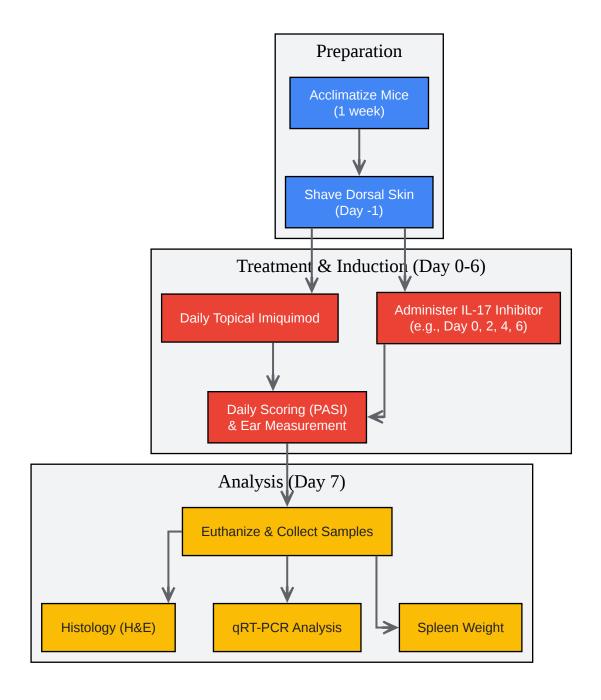




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Caption: IL-17 signaling pathway in psoriasis.





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## Methodological & Application





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